Cas no 192863-37-9 (Potassium 3-Thiophenetrifluoroborate)

Potassium 3-Thiophenetrifluoroborate 化学的及び物理的性質
名前と識別子
-
- Borate(1-),trifluoro-3-thienyl-, potassium (1:1), (T-4)-
- Potassium 3-Thiophenetrifluoroborate
- Potassium thiophene-3-trifluoroborate
- potassium,trifluoro(thiophen-3-yl)boranuide
- Potassium thiophen-3-yltrifluoroborate
- trifluoro(thiophen-3-yl)borate
- Potassium trifluoro(thiophen-3-yl)borate
- ULOOPHJJEPUNNH-UHFFFAOYSA-N
- N11936
- J-524037
- AKOS013153474
- potassium trifluoro(thiophen-3-yl)boranuide
- 192863-37-9
- EN300-1250088
- POTASSIUM 3-THIENYLTRIFLUOROBORATE
- MFCD03701626
- SCHEMBL3352720
- potassium trifluoro(3-thienyl)boranuide
- CS-0155514
- J-012482
- AS-2393
- FT-0695244
- potassium;trifluoro(thiophen-3-yl)boranuide
- A813610
- DTXSID90635522
- Borate(1-),trifluoro-3-thienyl-,potassium(1:1),(t-4)-
- Potassium trifluoro(thiophen-3-yl)borate(1-)
-
- MDL: MFCD03701626
- インチ: InChI=1S/C4H3BF3S.K/c6-5(7,8)4-1-2-9-3-4;/h1-3H;/q-1;+1
- InChIKey: ULOOPHJJEPUNNH-UHFFFAOYSA-N
- ほほえんだ: C1=CSC=C1[B-](F)(F)F.[K+]
計算された属性
- せいみつぶんしりょう: 189.96400
- どういたいしつりょう: 189.9637674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 107
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.2Ų
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: ソリッド
- ゆうかいてん: 312-315℃
- PSA: 28.24000
- LogP: 1.80250
- ようかいせい: 未確定
Potassium 3-Thiophenetrifluoroborate セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
- RTECS番号:ED3367500
-
危険物標識:
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R36/37/38
- セキュリティ用語:S26-36
Potassium 3-Thiophenetrifluoroborate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P10464-1g |
Potassium 3-Thiophenetrifluoroborate |
192863-37-9 | 95% | 1g |
124.0CNY | 2021-07-13 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P10464-5g |
Potassium 3-Thiophenetrifluoroborate |
192863-37-9 | 95% | 5g |
428.0CNY | 2021-07-13 | |
Key Organics Ltd | AS-2393-5G |
Potassium 3-thiophenetrifluoroborate |
192863-37-9 | >95% | 5g |
£121.00 | 2025-02-08 | |
Key Organics Ltd | AS-2393-20MG |
Potassium 3-thiophenetrifluoroborate |
192863-37-9 | >95% | 0mg |
£76.00 | 2023-04-17 | |
abcr | AB175513-5 g |
Potassium thiophene-3-trifluoroborate, 95%; . |
192863-37-9 | 95% | 5 g |
€84.50 | 2023-07-20 | |
Key Organics Ltd | AS-2393-0.5G |
Potassium 3-thiophenetrifluoroborate |
192863-37-9 | >95% | 0.5g |
£30.00 | 2025-02-08 | |
Apollo Scientific | PC4467-25g |
Potassium 3-thiophenetrifluoroborate |
192863-37-9 | 98% | 25g |
£149.00 | 2025-02-21 | |
AK Scientific | AMTB173-5g |
Potassium 3-thiophenetrifluoroborate |
192863-37-9 | 97% | 5g |
$25 | 2025-02-18 | |
Matrix Scientific | 102174-1g |
Potassium 3-thiophenetrifluoroborate, >95% |
192863-37-9 | >95% | 1g |
$104.00 | 2023-09-05 | |
Matrix Scientific | 102174-5g |
Potassium 3-thiophenetrifluoroborate, >95% |
192863-37-9 | >95% | 5g |
$310.00 | 2023-09-05 |
Potassium 3-Thiophenetrifluoroborateに関する追加情報
Research Brief on Potassium 3-Thiophenetrifluoroborate (CAS: 192863-37-9) in Chemical Biology and Pharmaceutical Applications
Potassium 3-Thiophenetrifluoroborate (CAS: 192863-37-9) has emerged as a pivotal compound in the field of chemical biology and pharmaceutical research due to its unique structural and functional properties. This organotrifluoroborate reagent is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Recent studies have highlighted its role in facilitating efficient C-C bond formation under mild conditions, making it a valuable tool for drug discovery and development.
In the context of drug discovery, Potassium 3-Thiophenetrifluoroborate has been employed in the synthesis of thiophene-based derivatives, which are known for their diverse biological activities. Thiophene rings are prevalent in many FDA-approved drugs, such as anti-inflammatory, antimicrobial, and anticancer agents. The trifluoroborate moiety enhances the stability and reactivity of the compound, allowing for more controlled and selective reactions. Recent publications have demonstrated its utility in the synthesis of novel kinase inhibitors and GPCR modulators, underscoring its potential in targeting challenging therapeutic pathways.
One of the most significant advancements in the application of Potassium 3-Thiophenetrifluoroborate is its integration into late-stage functionalization strategies. Researchers have leveraged its compatibility with a wide range of functional groups to modify complex drug candidates without compromising their core structures. For instance, a 2023 study published in the Journal of Medicinal Chemistry showcased its use in the derivatization of a lead compound for neurodegenerative diseases, resulting in improved pharmacokinetic properties. This approach has opened new avenues for optimizing drug candidates with minimal synthetic steps.
Beyond its synthetic utility, Potassium 3-Thiophenetrifluoroborate has also been investigated for its potential in bioorthogonal chemistry. Its stability in aqueous environments and selective reactivity with palladium catalysts make it an attractive candidate for in vivo labeling and imaging applications. A recent study in Chemical Science reported its successful use in the site-specific modification of antibodies, enabling the development of next-generation bioconjugates for targeted therapies. This innovation holds promise for advancing precision medicine and diagnostic tools.
Despite its advantages, challenges remain in the large-scale production and handling of Potassium 3-Thiophenetrifluoroborate. Issues such as moisture sensitivity and the need for inert reaction conditions have prompted research into more robust derivatives and alternative synthetic protocols. Recent efforts have focused on developing air-stable variants and optimizing catalytic systems to enhance reaction efficiency. These advancements are critical for scaling up its use in industrial pharmaceutical production.
In conclusion, Potassium 3-Thiophenetrifluoroborate (CAS: 192863-37-9) continues to be a versatile and indispensable reagent in chemical biology and pharmaceutical research. Its applications span from drug synthesis to bioorthogonal chemistry, driving innovation in both academic and industrial settings. Future research is expected to further explore its potential in emerging areas such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, solidifying its role in the next generation of therapeutics.
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